molecular formula C19H15NO4S B11330812 ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11330812
M. Wt: 353.4 g/mol
InChI Key: UTBMYUVCBDDALC-UHFFFAOYSA-N
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Description

ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of isothiochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an ethyl ester group, an isothiochromene moiety, and a benzoate group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the condensation of 2-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium . The initial step involves the preparation of 2-formylbenzoic acids from phthalide derivatives. The reaction conditions often include the use of bromination and hydrolysis to obtain the desired formylbenzoic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H15NO4S/c1-2-24-18(22)14-9-5-6-10-15(14)20-17(21)16-11-12-7-3-4-8-13(12)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)

InChI Key

UTBMYUVCBDDALC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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